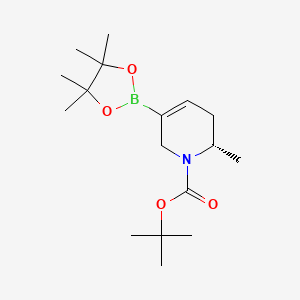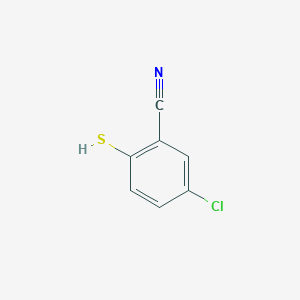
5-Chloro-2-sulfanylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-sulfanylbenzonitrile: is an organosulfur compound with the molecular formula C₇H₄ClNS It is a derivative of benzonitrile, featuring a chlorine atom at the fifth position and a sulfanyl group at the second position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-sulfanylbenzonitrile typically involves the introduction of the sulfanyl group and the chlorine atom onto the benzonitrile core. One common method is the nucleophilic substitution reaction where a suitable thiol reacts with a chlorinated benzonitrile under basic conditions. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Chloro-2-sulfanylbenzonitrile can undergo oxidation reactions where the sulfanyl group is converted to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The chlorine atom can be substituted by various nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium carbonate, polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Chloro-2-sulfanylbenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-sulfanylbenzonitrile involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 2-Chloro-5-sulfanylbenzonitrile
- 4-Chloro-2-sulfanylbenzonitrile
- 5-Bromo-2-sulfanylbenzonitrile
Comparison: 5-Chloro-2-sulfanylbenzonitrile is unique due to the specific positioning of the chlorine and sulfanyl groups, which influence its reactivity and interaction with other molecules. Compared to its analogs, the compound may exhibit different chemical and biological properties, making it a distinct entity in synthetic and medicinal chemistry.
Propriétés
IUPAC Name |
5-chloro-2-sulfanylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJVMVYZMSFNIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
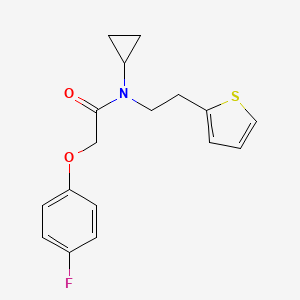
![Methyl 2-[4-(2,6-dichloropyridine-4-carbonyl)thiomorpholin-3-yl]acetate](/img/structure/B2720156.png)
![8-(4-acetylbenzenesulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2720157.png)
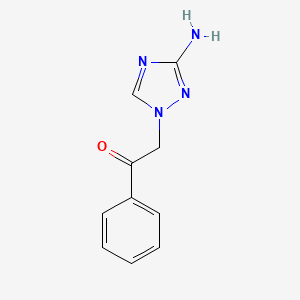
![[(2S,5S)-5-(Hydroxymethyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2720159.png)
![1-(2,3-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2720160.png)
![N-(4-fluorophenyl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2720162.png)

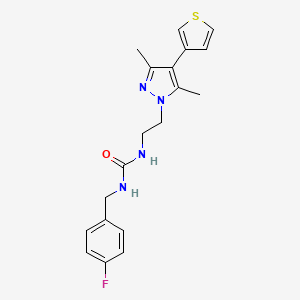
![3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-cyclohexyl-1-methylurea](/img/structure/B2720168.png)
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2720169.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide](/img/structure/B2720170.png)
